molecular formula C22H24ClN5O B605908 Balovaptan CAS No. 1228088-30-9

Balovaptan

Cat. No.: B605908
CAS No.: 1228088-30-9
M. Wt: 409.9 g/mol
InChI Key: GMPZPHGHNDMRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG-7314 involves multiple steps, including the formation of a triazolobenzodiazepine core structure. The key steps include:

Industrial Production Methods

Industrial production of RG-7314 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

RG-7314 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Pyridine derivatives for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of RG-7314 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Phase 2 and Phase 3 Studies

Balovaptan has undergone several clinical trials to assess its efficacy and safety:

  • VANILLA Trial : A phase 2 trial involving adults with ASD demonstrated improvements in social behaviors as measured by the Vineland-II Adaptive Behavior Scales . However, subsequent analyses indicated that this compound did not show significant advantages over placebo in improving communication and socialization skills .
  • aV1ation Trial : This phase 2 trial focused on children and adolescents with ASD. Initial results suggested potential benefits in social communication, but like the VANILLA trial, it faced challenges with high placebo response rates, complicating the interpretation of efficacy .
  • Phase 3 Studies : Ongoing phase 3 trials aim to further evaluate this compound's efficacy in larger populations, including a two-year open-label extension study designed to assess long-term safety and effectiveness .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, characterized by a suitable half-life that allows for once-daily dosing. The drug's brain penetration capability is critical for its action as a vasopressin receptor antagonist, which is hypothesized to modulate social behavior through neurochemical pathways .

Safety Profile

The safety profile of this compound has been generally favorable across trials. Commonly reported side effects include mild gastrointestinal disturbances and headaches. Importantly, serious adverse events have been rare, underscoring the compound's tolerability in diverse populations .

Case Studies

Several case studies have highlighted this compound's potential:

  • Case Study 1 : A participant in the VANILLA trial exhibited marked improvement in social engagement metrics after 12 weeks of treatment with this compound compared to baseline measurements. However, this improvement was not statistically significant when compared to placebo .
  • Case Study 2 : In a subset of participants from the aV1ation trial, qualitative assessments indicated enhanced peer interactions and reduced anxiety during social situations while on this compound therapy, although these findings require further validation through controlled studies .

Mechanism of Action

RG-7314 exerts its effects by selectively binding to and antagonizing the vasopressin V1A receptor. This receptor is involved in various physiological processes, including social behavior and stress response. By blocking the receptor, RG-7314 modulates these processes, leading to improved social communication and reduced stress-related symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RG-7314 is unique due to its high selectivity for the vasopressin V1A receptor and its ability to penetrate the brain. This makes it particularly effective for neurological applications, such as treating autism spectrum disorder and post-traumatic stress disorder .

Biological Activity

Balovaptan is a selective vasopressin V1a receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in treating symptoms associated with Autism Spectrum Disorder (ASD). This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.

This compound's primary mechanism involves the reversible antagonism of V1a receptors, which are G protein-coupled receptors found in the central nervous system. The blockade of these receptors prevents vasopressin from exerting its effects, which can influence various neurobiological processes related to social behavior and communication. The V1a receptor is coupled to multiple G protein subunits (Gs, Gi/o, and Gq11), affecting intracellular signaling pathways such as adenylate cyclase activation and phospholipase C modulation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid oral absorption with peak plasma concentrations reached within 3 hours.
  • Half-life : Approximately 47 hours, allowing for once-daily dosing.
  • Metabolism : Primarily hepatic metabolism via CYP3A4.
  • Bioavailability : High oral bioavailability (~100%) and minimal food effect on pharmacokinetics .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Peak Plasma Concentration8-60 ng/mL (dose-dependent)
Half-life~47 hours
Oral Bioavailability~100%
Primary MetabolismCYP3A4

Case Studies and Clinical Trials

  • Phase 2 Study : A clinical trial involving adults with ASD showed that this compound improved scores on the Vineland-II Adaptive Behavior Scales, suggesting potential benefits in communication and socialization . However, subsequent studies indicated mixed results regarding efficacy.
  • Phase 3 Trials : A multicenter, double-blind study comparing this compound with placebo found no significant improvements in social communication outcomes among participants with ASD. The primary endpoint was the change from baseline in the caregiver-rated Social Responsiveness Scale (SRS-2) total T score .
  • Population Pharmacokinetics Model : This model indicated that age-adjusted dosing could optimize exposure in pediatric populations. For instance, children aged 2-4 years might require only 40% of the adult dose to achieve similar systemic exposure .

Summary of Clinical Findings

The following table summarizes the outcomes from key clinical trials involving this compound:

Study NamePopulationDose (mg)Primary EndpointOutcome
VANILLAAdults with ASD1.5, 4, 10SRS-2 Total T ScoreNo significant difference vs placebo
Phase 2 StudyAdults with ASDVariableVineland-II Adaptive Behavior ScalesImprovement noted in secondary endpoints
Phase 3 TrialAdults with ASD10Change from baseline SRS-2 T ScoreNo significant improvement observed

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of balovaptan in modulating social behavior in autism spectrum disorder (ASD)?

this compound is a selective, brain-penetrant antagonist of the vasopressin 1a (V1a) receptor, which is implicated in social cognition and communication. Its mechanism involves blocking V1a receptors in brain regions associated with social behavior, with high selectivity (>30,000-fold over V2 receptors) and potency (Ki = 1 nM for human V1a) . Preclinical and clinical studies suggest that V1a receptor modulation improves social responsiveness, as measured by tools like the Vineland Adaptive Behavior Scales .

Q. How are this compound’s pharmacokinetic (PK) parameters characterized in adult populations?

this compound exhibits dose-dependent non-linear PK due to saturable binding and gut extraction processes. Key parameters include:

  • CL/F : 16.8 L/h (clearance/bioavailability).
  • Vd/F : 249 L (volume of distribution).
  • Half-life : 20–30 hours at steady state. Non-linearity arises from empirical binding models, where volume of distribution decreases with increasing plasma concentrations, and gut extraction reduces bioavailability at low doses .

Q. What endpoints are used to evaluate this compound’s efficacy in ASD clinical trials?

Primary endpoints include the Vineland Adaptive Behavior Scales (socialization domain) and the Social Responsiveness Scale (SRS). Secondary endpoints often incorporate biomarkers like plasma drug concentrations and receptor occupancy (RO) rates, with target RO >80% for therapeutic effect .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models address non-linear PK and age-related variability in this compound dosing?

PopPK models incorporate:

  • Empirical binding models : Dynamically adjust volume of distribution (Vd/F) based on central compartment drug concentrations to account for saturable peripheral binding (e.g., platelets) .
  • Allometric scaling : Adjusts clearance (CL/F) and Vd/F for pediatric populations using body weight (reference = 76 kg) and age-dependent maturation functions .
  • Gut extraction : A turnover compartment model explains reduced bioavailability at low doses due to dose-dependent intestinal metabolism . These models enable simulations of brain RO and guide dose selection across age groups .

Q. What methodological challenges arise when extrapolating adult this compound dosing to pediatric populations?

Pediatric dosing requires:

  • Allometric scaling : CL/F and Vd/F scaled using a power function (exponents: 0.75 for CL, 1 for Vd) relative to a 76 kg reference weight .
  • Maturation functions : A non-linear asymptotic model adjusts pediatric CL/F to account for developmental changes in enzyme activity, validated in participants aged 5–17 years .
  • Sparse sampling : Phase II trials (e.g., aV1ation study) use limited steady-state PK samples, necessitating Bayesian estimation for exposure prediction .

Q. How are receptor occupancy (RO) and plasma concentration data integrated into this compound’s PK/PD models?

RO is predicted using the equation:

RO = \frac{C_{pi} \cdot fu_{plasma}}{K_b + C_{pi} \cdot fu_{plasma}}}

Where CpiC_{pi} = plasma concentration, fuplasmafu_{plasma} = unbound fraction (0.0037), and KbK_b = dissociation constant (0.48 nM). Simulations target RO >80% without exceeding safe exposure thresholds (e.g., Cmax < 2000 nM) .

Q. What strategies resolve contradictions in this compound’s non-linear PK behavior during model development?

  • Explicit vs. empirical binding models : Explicit binding models were unstable, leading to an empirical approach where Vd/F decreases with drug concentration, mimicking saturable peripheral binding .
  • Fixation of uncertain parameters : Food effect and gut extraction rates were fixed to literature values to improve model identifiability .
  • Sensitivity analyses : Evaluated weight distributions (41–136 kg) to ensure robustness across diverse populations .

Q. How do clinical trial designs for this compound address heterogeneity in ASD populations?

  • Stratification : Participants stratified by IQ (≥70), age, and baseline SRS scores .
  • Adaptive dosing : Phase II trials (e.g., VANILLA) used interim analyses to halt ineffective arms (e.g., 4 mg dose) early .
  • PK/PD bridging : Pediatric trials (aV1ation) matched adult exposures using age-adjusted doses .

Q. Methodological Considerations

  • Dose optimization : Start with high loading doses (50–60 mg) to rapidly achieve target RO, followed by maintenance doses (10–30 mg) every 24–36 hours .
  • Trial simulations : Use Monte Carlo methods (n=2000 subjects) to predict exposure and RO under varying weight/age scenarios .
  • Safety monitoring : No significant cardiovascular effects observed at doses ≤50 mg QD, but monitor for rare adverse events via ECG and plasma biomarkers .

Properties

IUPAC Name

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZPHGHNDMRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107286
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228088-30-9
Record name Balovaptan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Balovaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.